molecular formula C10H10FNO2 B11901822 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Cat. No.: B11901822
M. Wt: 195.19 g/mol
InChI Key: WYUUGYMKVGHRGU-UHFFFAOYSA-N
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Description

7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a fluorinated derivative of tetrahydroquinoline, a compound known for its diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves the Doebner-Miller synthesis of quinolines. Starting from aniline and 4-fluoroaniline, the compound is prepared via N-nitrosation using sodium nitrite and concentrated hydrochloric acid, followed by cyclization using trifluoroacetic anhydride at low temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. This interaction can lead to the modulation of biological pathways, resulting in the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
  • 6-Fluoro-1,2,3,4-tetrahydroquinoline
  • 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid

Uniqueness

7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is unique due to the specific position of the fluorine atom, which significantly influences its chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it more effective in various applications compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

7-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

InChI

InChI=1S/C10H10FNO2/c11-7-3-1-6-2-4-8(10(13)14)12-9(6)5-7/h1,3,5,8,12H,2,4H2,(H,13,14)

InChI Key

WYUUGYMKVGHRGU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)F)NC1C(=O)O

Origin of Product

United States

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